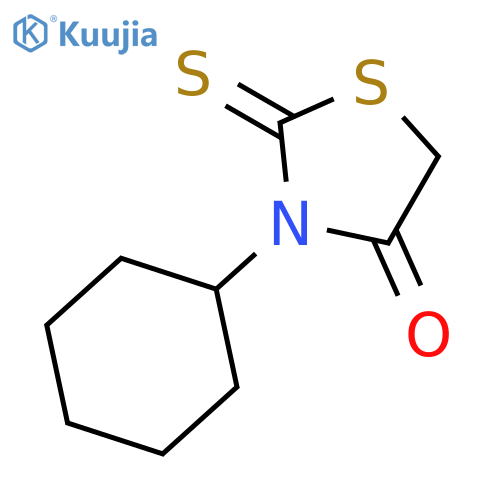

Cas no 6322-59-4 (3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one)

6322-59-4 structure

商品名:3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinone,3-cyclohexyl-2-thioxo-

- 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

- 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

- 3-cyclohexyl-2-thioxo-thiazolidin-4-one

- 3-Cyclohexylrhodanine

- 4-thiazolidinone,3-cyclohexyl-2-thioxo

- F0881-0001

- Rhodanine,3-cyclohexyl

- 3-CYCLOHEXYL-2-THIOXO-4-THIAZOLIDINONE

- SCHEMBL2333205

- AKOS000413809

- ALBB-028144

- JS-0925

- 4-thiazolidinone, 3-cyclohexyl-2-thioxo-

- STL428854

- 3-cyclohexyl-2-thioxothiazolidin-4-one

- SR-01000414407-1

- 3-CYCLOHEXYL-2-SULFANYLIDENE-THIAZOLIDIN-4-ONE

- 6322-59-4

- 6X98RR9VTZ

- DTXSID20212587

- MFCD00086928

- BRN 0978176

- NSC-32118

- CS-0315733

- UNII-6X98RR9VTZ

- NSC 32118

- 3-cyclohexyl-2-thioxo-1,3-thiazolan-4-one

- NSC32118

- SR-01000414407

- Rhodanine, 3-cyclohexyl-

-

- MDL: MFCD00086928

- インチ: InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2

- InChIKey: BXVOWLRQAIOPFZ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)N2C(=O)CSC2=S

計算された属性

- せいみつぶんしりょう: 215.04400

- どういたいしつりょう: 215.044

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.7A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.31

- ふってん: 315.6°C at 760 mmHg

- フラッシュポイント: 144.7°C

- 屈折率: 1.636

- PSA: 77.70000

- LogP: 2.11730

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB345612-1 g |

3-Cyclohexyl-2-thioxo-1,3-thiazolan-4-one; 95% |

6322-59-4 | 1 g |

€172.20 | 2023-07-19 | ||

| TRC | C995063-100mg |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

6322-59-4 | 100mg |

$ 80.00 | 2022-06-06 | ||

| A2B Chem LLC | AG77832-500mg |

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one |

6322-59-4 | >95% | 500mg |

$370.00 | 2024-04-19 | |

| abcr | AB345612-500 mg |

3-Cyclohexyl-2-thioxo-1,3-thiazolan-4-one; 95% |

6322-59-4 | 500MG |

€151.00 | 2023-02-21 | ||

| TRC | C995063-10mg |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

6322-59-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| OTAVAchemicals | 0104610041-250MG |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

6322-59-4 | 95% | 250mg |

$173 | 2023-12-05 | |

| A2B Chem LLC | AG77832-1g |

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one |

6322-59-4 | >95% | 1g |

$384.00 | 2024-04-19 | |

| TRC | C995063-50mg |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

6322-59-4 | 50mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB345612-1g |

3-Cyclohexyl-2-thioxo-1,3-thiazolan-4-one, 95%; . |

6322-59-4 | 95% | 1g |

€173.00 | 2025-02-19 | |

| abcr | AB345612-500mg |

3-Cyclohexyl-2-thioxo-1,3-thiazolan-4-one, 95%; . |

6322-59-4 | 95% | 500mg |

€157.00 | 2025-02-19 |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

6322-59-4 (3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品

- 21494-64-4(3-Butyl-2-thioxo-1,3-thiazolidin-4-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6322-59-4)3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

清らかである:99%

はかる:5g

価格 ($):341.0